FHPI is a molecule that has been studied for its potential to inhibit a cellular enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. p38 MAPK is involved in many important cellular processes, including inflammation and viral replication [].
Studies have investigated FHPI's ability to block HCMV (Human Cytomegalovirus) replication []. HCMV is a common virus that can cause illness in people with weakened immune systems. In laboratory studies, FHPI treatment prevented HCMV from replicating in human cells []. The study suggests FHPI may work by interfering with cellular factors required for the virus to replicate, but the exact mechanism is not fully understood [].
SB 202190 is a chemical compound with the systematic name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol and a CAS number of 152121-30-7. It belongs to the class of imidazole derivatives and is recognized for its role as a selective, potent, and cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs) . The compound has a molecular weight of 331.35 g/mol and a chemical formula of C20H14N3OF . SB 202190 specifically targets the p38α and p38β isoforms, with inhibition constants (IC50) of 50 nM and 100 nM, respectively .
SB 202190 primarily functions as an inhibitor by binding to the ATP pocket of the p38 MAP kinase, thereby preventing its activation. This inhibition leads to various downstream effects, including modulation of cellular stress responses and regulation of apoptosis . The compound's ability to induce apoptosis has been demonstrated in several studies, where it triggers typical apoptotic features such as nuclear condensation and DNA fragmentation .
The biological activity of SB 202190 is significant in several contexts:
The synthesis of SB 202190 typically involves multi-step organic reactions that construct the imidazole ring and introduce various functional groups. While specific synthetic routes may vary, they generally include:
Detailed protocols for synthesizing SB 202190 can be found in specialized chemical literature .
SB 202190 has several applications in research and potential therapeutic areas:
Studies have shown that SB 202190 interacts specifically with p38 MAPK pathways, influencing various cellular processes such as inflammation, stress response, and apoptosis. Research indicates that inhibiting these pathways can alter cellular outcomes significantly, leading to insights into disease mechanisms and treatment strategies .
Several compounds exhibit similar properties to SB 202190, particularly as inhibitors of p38 MAPK. Here are some notable examples:
Compound Name | CAS Number | Selectivity | IC50 (nM) |
---|---|---|---|
SB 203580 | 152121-30-8 | p38α / p38β | 100 / 200 |
VX-745 | 183204-72-3 | p38 MAPK | ~50 |
BIRB 796 | 457123-09-0 | p38 MAPK | ~10 |
SB 202190 stands out due to its higher selectivity for p38α and p38β isoforms compared to other inhibitors like SB 203580, which has broader activity across different kinases. This selectivity makes SB 202190 particularly useful in research settings where specific modulation of p38 MAPK pathways is required without off-target effects .
SB 202190 (4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol) is a pyridinyl imidazole derivative with a molecular formula of $$ \text{C}{20}\text{H}{14}\text{FN}_{3}\text{O} $$ and a molecular weight of 331.34 g/mol. Its structure features:
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting point | 240–243°C | |
pKa (predicted) | 9.14 ± 0.15 | |
LogP (lipophilicity) | 3.2 (calculated) |
Crystallographic studies reveal dihedral angles of 28.2° between the imidazole and pyridine rings, influencing conformational flexibility.
SB 202190 is synthesized via multi-step strategies:
Critical quality control methods include:
SB 202190 exhibits limited aqueous solubility but is highly soluble in organic solvents:
Solvent | Solubility (mg/mL) | Source |
---|---|---|
Dimethyl sulfoxide (DMSO) | 30 | |
Ethanol | 0.25 | |
Water | <0.1 (pH 7.0) |
Stability data under stress conditions:
Condition | Half-Life | Degradation Product |
---|---|---|
UV light (254 nm) | 45 minutes | Radical-mediated C-F cleavage |
80°C (dry heat) | 8 days | Autoxidation byproducts |
SB 202190 functions as a potent ATP-competitive inhibitor of p38 MAPK through direct binding to the ATP pocket of the enzyme [2] [3] [6]. The compound demonstrates exceptional binding affinity, with a dissociation constant (Kd) of 38 nanomolar for recombinant human p38 kinase [2] [3] [7]. Crystal structure analysis reveals that SB 202190 binds within the ATP pocket of p38 MAPK, forming a hydrogen bond between the pyridyl nitrogen of the inhibitor and the main chain amido nitrogen of residue 109, analogous to the interaction pattern observed with the N1 atom of ATP [6].
The binding dynamics of SB 202190 exhibit unique characteristics compared to conventional ATP-competitive inhibitors. Studies demonstrate that SB 202190 has equal affinity for both active and inactive forms of p38 MAPK, with ATP competing with the inhibitor only for binding to the active form of the enzyme [8]. This suggests that SB 202190 may primarily exert its biological effects by binding to the inactive form of p38 and reducing its rate of activation, rather than simply competing with ATP in active kinase complexes [8].
The structural basis for ATP competition involves the occupation of the same binding site within the kinase domain. When p38 is in its active conformation, the ATP binding site is properly formed and accessible for both ATP and SB 202190 [9]. However, in the inactive state, conformational changes in the ATP binding site, particularly involving residues His-107 through Asp-112, create a malformed ATP pocket that preferentially accommodates SB 202190 over ATP [9].
Parameter | Value | Measurement Conditions |
---|---|---|
Kd (p38α) | 38 nM | Recombinant human p38 |
IC50 (p38α) | 50 nM | SAPK2a/p38 kinase assay |
IC50 (p38β) | 100 nM | SAPK2b/p38β2 kinase assay |
ATP Competition | Yes | Active form only |
Binding Affinity Ratio (Active:Inactive) | 1:1 | Equal affinity for both states |
SB 202190 exhibits remarkable selectivity within the MAPK family, demonstrating preferential inhibition of specific p38 isoforms while showing negligible effects on other MAPK subfamilies [10] [4] [11]. The compound selectively inhibits p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms with IC50 values of 50 nanomolar and 100 nanomolar, respectively [2] [3] [4] [11]. In contrast, when tested at concentrations up to 10 micromolar, SB 202190 demonstrates negligible inhibitory effects on other MAPK family members, including extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNKs) [10] [4].
The structural basis for this selectivity lies in key amino acid differences within the ATP binding pockets of different MAPK isoforms [9]. Critical residues that contact ATP in ERK2 are replaced in p38, contributing to the size, shape, hydrophobicity, and charge characteristics of the ATP binding site. For instance, Leu-154 in ERK2, which contacts the adenine ring of ATP, is replaced by Ala-157 in p38, while Cys-164 in the ERK2 ATP binding pocket is replaced by Leu-167 in p38, making the pocket smaller [9].
The selectivity profile extends to the broader kinome, with studies showing that SB 202190 has minimal inhibitory effects on a wide range of other protein kinases at concentrations that effectively inhibit p38 [11] [12]. Specifically, SB 202190 shows no significant inhibition of protein kinase C, cyclic adenosine monophosphate-dependent protein kinase, or calcium/calmodulin-dependent protein kinase II at concentrations up to 10 micromolar [11].
MAPK Subfamily | Target Isoform | IC50 Value | Selectivity Ratio |
---|---|---|---|
p38 | p38α (MAPK14) | 50 nM | 1 (reference) |
p38 | p38β (MAPK11) | 100 nM | 2 |
ERK | ERK1/2 | >10 μM | >200 |
JNK | JNK1/2 | >10 μM | >200 |
Despite its selectivity for p38 MAPK, SB 202190 exhibits several documented off-target interactions that contribute to its broader cellular effects [13] [14] [15]. These off-target activities occur at concentrations commonly used in research applications and may account for some of the compound's biological effects that cannot be attributed solely to p38 inhibition.
Casein Kinase 1 Delta (CK1δ) Inhibition
SB 202190 demonstrates potent inhibitory activity against CK1δ, with an estimated IC50 of 0.6 micromolar for CK1-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB) [15]. This off-target effect is functionally significant, as CK1δ plays crucial roles in vesicular trafficking, gene expression, DNA repair, and chromosome segregation [16]. The inhibition of CK1δ by SB 202190 correlates with the suppression of CREB serine-108/111/114 phosphorylation in intact cells, an effect that cannot be attributed to p38 inhibition [15].
Receptor-Interacting Protein 2 (RIP2) Kinase Effects
Research indicates that SB 202190 affects RIP2 kinase signaling pathways, although the precise mechanism remains under investigation [13]. RIP2 is a critical mediator of NF-κB activation and cell death signaling through its interaction with tumor necrosis factor receptor family members [17]. The off-target effects on RIP2 may contribute to SB 202190's observed effects on inflammatory responses and apoptosis induction.
Transforming Growth Factor-β (TGF-β) Receptor Interactions
SB 202190 has been reported to interfere with TGF-β receptor signaling, although this effect appears to be indirect rather than through direct receptor binding [13] [18]. Studies demonstrate that SB 202190 can impair TGF-β-mediated epithelial-to-mesenchymal transition (EMT) and changes in cell morphology [18]. The compound blocks TGF-β-induced activation of p38 MAPK, which is required for TGF-β-mediated EMT and cell migration [18]. This suggests that the TGF-β receptor effects may be downstream consequences of p38 inhibition rather than direct off-target interactions.
Off-Target | IC50/Effect | Functional Consequence |
---|---|---|
CK1δ | 0.6 μM | CREB phosphorylation inhibition |
RIP2 | Not quantified | Altered NF-κB signaling |
TGF-β Pathway | Indirect effect | Impaired EMT and migration |
GAK | Not quantified | Unknown functional impact |
GSK3 | Not quantified | Potential metabolic effects |
Recent research has revealed a previously uncharacterized mechanism by which SB 202190 activates calcium-dependent signaling through the PPP3/calcineurin pathway [19]. This mechanism operates independently of p38 MAPK inhibition and represents a significant off-target effect that contributes to the compound's cellular actions.
Endoplasmic Reticulum Calcium Release
SB 202190 treatment leads to increased intracellular calcium levels through the release of calcium from endoplasmic reticulum (ER) stores [19]. This calcium mobilization is essential for the subsequent activation of calcineurin-dependent signaling pathways. The compound's effect on ER calcium release appears to be independent of its p38 inhibitory activity, as other p38 inhibitors do not produce the same calcium mobilization patterns [19].
PPP3/Calcineurin Activation and TFEB/TFE3 Signaling
The calcium released by SB 202190 treatment activates PPP3/calcineurin, a calcium/calmodulin-dependent protein phosphatase [19] [20]. Activated calcineurin subsequently dephosphorylates transcription factor EB (TFEB) and transcription factor E3 (TFE3), leading to their nuclear translocation and activation of autophagy and lysosomal biogenesis programs [19]. This effect can be blocked by calcium chelators such as BAPTAP-AM, confirming the calcium-dependent nature of this signaling pathway [19].
Independence from MTOR Signaling
Importantly, the SB 202190-induced activation of TFEB and TFE3 occurs independently of the mechanistic target of rapamycin (MTOR) pathway, which is the canonical regulator of these transcription factors [19]. SB 202190 treatment does not inhibit the phosphorylation of key MTOR targets such as ribosomal protein S6 kinase beta-1 (RPS6KB1/P70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1/4EBP1), distinguishing this mechanism from classical autophagy induction [19].
Functional Consequences
The calcium-dependent activation of calcineurin by SB 202190 promotes autophagy and lysosomal biogenesis through TFEB and TFE3-dependent transcriptional programs [19]. This mechanism may contribute to the compound's effects on cell survival, metabolic regulation, and cellular stress responses. The calcineurin pathway activation also provides a mechanistic explanation for some of the p38-independent effects observed with SB 202190 treatment.
Pathway Component | Effect of SB 202190 | Dependency |
---|---|---|
ER Calcium Release | Increased | Direct effect |
Intracellular Ca²⁺ | Elevated | ER-dependent |
PPP3/Calcineurin | Activated | Calcium-dependent |
TFEB Nuclear Translocation | Enhanced | Calcineurin-dependent |
TFE3 Nuclear Translocation | Enhanced | Calcineurin-dependent |
Autophagy Gene Expression | Upregulated | TFEB/TFE3-dependent |
MTOR Signaling | Unchanged | Independent pathway |
SB 202190 demonstrates a unique ability to promote the nuclear translocation of transcription factor EB and transcription factor E3, which serve as master regulators of autophagy and lysosomal biogenesis [1]. This translocation occurs through a dose-dependent mechanism that is independent of p38 mitogen-activated protein kinase inhibition, distinguishing SB 202190 from other p38 inhibitors [1] [2].
The nuclear translocation of transcription factor EB occurs in a concentration-dependent manner, with significant effects observed at concentrations ranging from 5 to 20 micromolar [1]. Immunofluorescence studies reveal that SB 202190 robustly promotes transcription factor EB translocation from the cytoplasm to the nucleus, as evidenced by subcellular fractionation analysis [1]. This translocation is accompanied by pronounced dephosphorylation of both transcription factor EB and transcription factor E3, indicating a shift in their phosphorylation status that facilitates nuclear accumulation [1].
The mechanism underlying this nuclear translocation involves the disruption of transcription factor EB interactions with 14-3-3 proteins [1]. SB 202190 attenuates the interaction between transcription factor EB and 14-3-3, which normally sequesters transcription factor EB in the cytoplasm [1]. This disruption is facilitated by the dephosphorylation of serine 211 on transcription factor EB, which occurs in both time-dependent and dose-dependent manners following SB 202190 treatment [1].
The nuclear translocation of transcription factor EB and transcription factor E3 is not limited to a single cell type but has been demonstrated across multiple cell lines including HeLa, HEK 293, HCT116, DLD-1, and PC12 cells [1]. This broad cellular response indicates that the mechanism is fundamental rather than cell-type specific, suggesting potential therapeutic applications across diverse tissue types [1].
Transcription factor EB nuclear translocation leads to the transcriptional upregulation of multiple autophagy-lysosomal axis genes. Quantitative polymerase chain reaction analysis reveals significant increases in the messenger ribonucleic acid levels of genes including microtubule-associated protein 1 light chain 3, ultraviolet radiation resistance-associated gene, cathepsin D, cathepsin B, adenosine triphosphatase vacuolar proton transporting subunit E1, autophagy-related 16-like 1, mucolipin-1, glutaminase, vacuolar protein sorting 18, and adenosine triphosphatase vacuolar proton transporting subunit H [1].
The nuclear accumulation of transcription factor EB and transcription factor E3 is dependent on protein phosphatase 3/calcineurin activity rather than mechanistic target of rapamycin signaling pathway inhibition [1]. This dependency is demonstrated by the ability of protein phosphatase 3/calcineurin inhibitors such as FK506 and cyclosporine A to effectively attenuate transcription factor EB and transcription factor E3 activation in response to SB 202190 [1].
Importantly, the nuclear translocation mechanism operates independently of p38 mitogen-activated protein kinase inhibition. Other p38 inhibitors including SB203580, BIRB-796, and SB239063 do not promote transcription factor EB and transcription factor E3 nuclear translocation, despite their potent p38 inhibitory activity [1]. This selectivity indicates that SB 202190 possesses unique pharmacological properties that extend beyond its canonical p38 inhibitory function [1].
The activation of transcription factor EB and transcription factor E3 by SB 202190 is critically dependent on calcium signaling, particularly calcium release from the endoplasmic reticulum [1] [3]. SB 202190 increases intracellular calcium levels through a mechanism that involves the mobilization of calcium from endoplasmic reticulum stores [1].
The calcium dependency of the SB 202190 response is demonstrated by the ability of the calcium chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra(acetoxymethyl) ester to block SB 202190-induced transcription factor EB and transcription factor E3 activation [1] [3]. This calcium chelation completely prevents the nuclear translocation of these transcription factors, indicating that calcium signaling is an essential component of the mechanism [1].
Endoplasmic reticulum calcium is specifically required for the SB 202190 response, as demonstrated by experiments using thapsigargin, an inhibitor of the sarco/endoplasmic reticulum calcium adenosine triphosphatase pump [1]. Depletion of endoplasmic reticulum calcium stores with thapsigargin effectively attenuates transcription factor EB and transcription factor E3 activation in response to SB 202190 [1].
The calcium-dependent activation of transcription factor EB and transcription factor E3 occurs through the activation of protein phosphatase 3/calcineurin, a calcium-dependent phosphatase [1]. This phosphatase is responsible for the dephosphorylation of transcription factor EB and transcription factor E3, facilitating their nuclear translocation [1]. The calcium-calcineurin axis represents a critical signaling node that integrates calcium signaling with transcriptional regulation of autophagy and lysosomal biogenesis [1].
SB 202190 also influences stress granule dynamics, although the effects are context-dependent and cell-type specific [4]. Stress granules are cytoplasmic ribonucleoprotein complexes that form in response to cellular stress and play important roles in translational control and cell survival [4]. SB 202190 has been reported to affect stress granule disassembly kinetics, potentially through its effects on heat shock protein 90 and dual-specificity tyrosine-regulated kinase 3 interactions [4].
The relationship between SB 202190 and stress granule dynamics is complex and appears to be independent of its p38 mitogen-activated protein kinase inhibitory activity [5]. Studies using hydrogen peroxide-induced stress granule formation demonstrate that SB 202190 does not significantly inhibit stress granule formation, suggesting that its effects on cellular stress responses are mediated through alternative pathways [5].
The endoplasmic reticulum stress response is also modulated by SB 202190 through its effects on protein kinase R-like endoplasmic reticulum kinase activation [6]. SB 202190 selectively activates protein kinase R-like endoplasmic reticulum kinase independently of p38 mitogen-activated protein kinase inhibition, leading to the activation of downstream signaling pathways including eukaryotic initiation factor 2 alpha phosphorylation and activating transcription factor 4 induction [6].
SB 202190 demonstrates potent pro-apoptotic activity through the activation of caspase-dependent cell death pathways [7] [8]. The compound stimulates the activity of CPP32-like caspases, which are critical effectors of apoptotic cell death [8]. This caspase activation is accompanied by typical apoptotic morphological changes including nuclear condensation and intranucleosomal deoxyribonucleic acid fragmentation [8].
The pro-apoptotic effects of SB 202190 are mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade [7]. In lipopolysaccharide-treated macrophages, SB 202190 induces caspase-3 activation that is accompanied by the subsequent release of lactate dehydrogenase, indicating loss of membrane integrity and cell death [7]. This effect is dependent on both lipopolysaccharide and SB 202190, suggesting that the compound sensitizes cells to apoptotic stimuli rather than inducing apoptosis directly [7].
The mechanism of caspase activation by SB 202190 involves the disruption of anti-apoptotic protein function, particularly the Bcl-2 family of proteins [9]. SB 202190 does not directly affect Bcl-2 phosphorylation induced by paclitaxel, indicating that its pro-apoptotic effects are mediated through pathways that are independent of c-Jun N-terminal kinase activation [9]. However, the compound can potentiate apoptosis induced by other stimuli such as Fas ligation and ultraviolet irradiation [8].
The pro-apoptotic activity of SB 202190 is completely blocked by the overexpression of Bcl-2, indicating that the compound acts through pathways that can be antagonized by anti-apoptotic proteins [8]. This suggests that SB 202190-induced apoptosis involves mitochondrial dysfunction and cytochrome c release, which are key steps in the intrinsic apoptotic pathway [8].
The caspase-dependent apoptotic effects of SB 202190 can be completely inhibited by the broad-spectrum caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone [8]. This demonstrates that the cell death induced by SB 202190 is fundamentally dependent on caspase activation rather than alternative cell death mechanisms [8].
Interestingly, the pro-apoptotic effects of SB 202190 are not uniform across all cell types and contexts. In some cellular systems, particularly endothelial cells, SB 202190 demonstrates anti-apoptotic properties by reducing basal apoptosis and promoting cell survival [10]. This context-dependent effect suggests that the cellular environment and stress conditions influence whether SB 202190 promotes or inhibits apoptosis [10].
The differential effects of SB 202190 on apoptosis may be related to the activation of autophagy, which can serve as a pro-survival mechanism under certain conditions [10]. In human umbilical vein endothelial cells, SB 202190 reduces deoxyribonucleic acid fragmentation and decreases the subG1 population of cells, indicating reduced apoptosis [10]. This protective effect is accompanied by increased metabolic activity and enhanced autophagy [10].
The relationship between autophagy and apoptosis in the context of SB 202190 treatment represents a complex regulatory network where these two cellular processes can either cooperate or compete depending on the cellular context and stress conditions [11] [12]. This crosstalk is mediated through shared regulatory molecules and signaling pathways that integrate cellular stress responses [11].
SB 202190 induces both autophagic and apoptotic responses, with the balance between these processes determining ultimate cell fate [12]. The compound promotes the formation of autophagic vacuoles that are characterized by their large size and acidic nature, as demonstrated by acridine orange and neutral red staining [12]. These vacuoles are positive for lysosomal membrane protein 2, indicating their lysosomal origin [12].
The autophagic response induced by SB 202190 is characterized by the conversion of microtubule-associated protein 1 light chain 3 to its lipidated form, microtubule-associated protein 1 light chain 3-II, and its recruitment to autophagic vacuoles [12]. This conversion is accompanied by the upregulation of pro-autophagic genes including gamma-aminobutyric acid type A receptor associated protein and BCL2/adenovirus E1B 19 kilodalton protein-interacting protein 3-like [12].
The crosstalk between autophagy and apoptosis involves the Bcl-2/Beclin-1 regulatory axis, where these processes compete for shared regulatory molecules [11]. Under basal conditions, Bcl-2 binds to Beclin-1 and inhibits autophagy initiation [11]. However, during stress conditions, various kinases including c-Jun N-terminal protein kinase 1 phosphorylate Bcl-2, leading to the release of Beclin-1 and subsequent autophagy activation [11].
Death-associated protein kinase plays a crucial role in the autophagy-apoptosis crosstalk by phosphorylating Beclin-1 at threonine 119, promoting its dissociation from Bcl-2 [11]. This phosphorylation event facilitates the transition from autophagy to apoptosis under prolonged stress conditions [11].
The cellular context significantly influences whether SB 202190 promotes autophagy or apoptosis. In colon cancer cells, SB 202190 induces autophagic cell death characterized by the presence of autophagic markers in dying cells [12]. However, in other cell types, the compound may promote cell survival through the activation of protective autophagy [10].
The temporal dynamics of the autophagy-apoptosis crosstalk are also important determinants of cell fate. Initial autophagy activation may serve as a protective mechanism to remove damaged organelles and proteins, but prolonged autophagy activation can lead to autophagic cell death [11]. The balance between these outcomes depends on the extent of cellular damage and the capacity of the autophagy system to restore cellular homeostasis [11].
SB 202190-induced transcriptional reprogramming involves a shift from hypoxia-inducible factor 1-alpha-dependent to forkhead box O3A-dependent pro-autophagic gene expression [12]. This transcriptional switch is associated with the induction of type II programmed cell death, which is characterized by the presence of autophagic features [12].
The mechanistic target of rapamycin complex 1 pathway represents a key regulatory node in the autophagy-apoptosis crosstalk [11]. SB 202190 effects on this pathway are complex and context-dependent, with the compound potentially influencing mechanistic target of rapamycin activity through calcium-dependent mechanisms rather than direct inhibition [1].
The integration of autophagy and apoptosis signaling pathways through SB 202190 treatment provides potential therapeutic opportunities for modulating cell fate in disease contexts [11]. Understanding the molecular determinants that govern the balance between these processes may enable the development of targeted interventions that selectively promote cell survival or death as therapeutically appropriate [11].
SB 202190 demonstrates significant protective effects against ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [13] [14]. The compound suppresses ferroptosis through multiple mechanisms involving the regulation of key ferroptosis-related proteins and pathways [13].
The solute carrier family 7 member 11/glutathione peroxidase 4 pathway represents a primary mechanism through which SB 202190 suppresses ferroptosis [13]. Solute carrier family 7 member 11 is a critical component of the cystine/glutamate antiporter system that mediates the uptake of cystine, which is subsequently reduced to cysteine for glutathione synthesis [13]. SB 202190 treatment significantly upregulates solute carrier family 7 member 11 expression, enhancing the cellular capacity for cystine uptake and glutathione synthesis [13].
Glutathione peroxidase 4 serves as a key antioxidant enzyme that reduces lipid hydroperoxides and prevents ferroptotic cell death [13]. SB 202190 prevents the glutamate-induced downregulation of glutathione peroxidase 4 expression, maintaining the cellular antioxidant capacity and protecting against lipid peroxidation [13]. This protection is observed at both the messenger ribonucleic acid and protein levels, indicating transcriptional and post-transcriptional mechanisms of regulation [13].
The spermidine/spermine N1-acetyltransferase 1 pathway represents another important target for SB 202190-mediated ferroptosis suppression [13]. Spermidine/spermine N1-acetyltransferase 1 is an enzyme involved in polyamine metabolism that can promote ferroptosis through the regulation of lipid peroxidation [13]. SB 202190 treatment significantly suppresses the glutamate-induced upregulation of spermidine/spermine N1-acetyltransferase 1, reducing its contribution to ferroptotic cell death [13].
Ferritin light chain plays a crucial role in iron homeostasis and ferroptosis regulation by sequestering intracellular iron [13]. SB 202190 upregulates ferritin light chain expression, enhancing the cellular capacity for iron storage and reducing the availability of free iron for lipid peroxidation reactions [13]. This upregulation occurs at both transcriptional and post-transcriptional levels, providing robust protection against iron-mediated oxidative damage [13].
The protective effects of SB 202190 against ferroptosis are accompanied by significant reductions in reactive oxygen species production and lipid peroxidation [13]. Flow cytometry analysis demonstrates that SB 202190 treatment reduces the mean fluorescence intensity of reactive oxygen species by approximately 5-fold compared to glutamate treatment alone [13]. This reduction in oxidative stress is associated with improved cell viability and reduced ferroptotic cell death [13].
Iron accumulation, a hallmark of ferroptosis, is significantly reduced by SB 202190 treatment [13]. The compound prevents the glutamate-induced accumulation of free intracellular iron ions, maintaining iron homeostasis and reducing the substrate availability for lipid peroxidation reactions [13]. This iron regulation is mediated through the upregulation of ferritin light chain and other iron-binding proteins [13].
The mitochondrial morphology changes associated with ferroptosis are also prevented by SB 202190 treatment [13]. Electron microscopy analysis reveals that SB 202190 preserves normal mitochondrial cristae structure and prevents the outer mitochondrial membrane rupture that characterizes ferroptotic cell death [13]. This mitochondrial protection is likely related to the reduction in lipid peroxidation and maintenance of membrane integrity [13].
The glutathione system, which is central to ferroptosis regulation, is maintained by SB 202190 treatment [13]. While SB 202190 does not directly affect glutathione levels, it enhances the cellular capacity for glutathione synthesis through the upregulation of solute carrier family 7 member 11 and the maintenance of cysteine availability [13]. This indirect support of the glutathione system contributes to the overall antioxidant protection provided by the compound [13].
The concentration-dependent effects of SB 202190 on ferroptosis suppression demonstrate therapeutic potential within a defined dose range [13]. Optimal protective effects are observed at concentrations of 25 micromolar, with higher concentrations potentially causing toxicity [13]. This concentration-response relationship suggests that careful dose optimization may be required for therapeutic applications [13].
The p38 mitogen-activated protein kinase pathway itself plays a role in ferroptosis regulation, and SB 202190 effects on this pathway contribute to its ferroptosis-suppressive activity [13]. The compound reduces the phosphorylation of p38 mitogen-activated protein kinase, which is associated with reduced cellular stress responses and improved cell survival [13]. This p38 inhibition works synergistically with the direct effects on ferroptosis-related proteins to provide comprehensive protection against ferroptotic cell death [13].
Irritant